2-(4-Ethoxy-2-methylphenyl)-6-fluorobenzoic acid
Description
2-(4-Ethoxy-2-methylphenyl)-6-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with ethoxy, methyl, and fluorine groups
Properties
IUPAC Name |
2-(4-ethoxy-2-methylphenyl)-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-3-20-11-7-8-12(10(2)9-11)13-5-4-6-14(17)15(13)16(18)19/h4-9H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCNNEKXIGVHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=CC=C2)F)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690743 | |
| Record name | 4'-Ethoxy-3-fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-08-3 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-ethoxy-3-fluoro-2′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261909-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Ethoxy-3-fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-2-methylphenyl)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-ethoxy-2-methylphenylboronic acid, which is then subjected to a Suzuki coupling reaction with 6-fluorobenzoic acid under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran, with the reaction mixture being heated to reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-2-methylphenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-ethoxy-2-methylphenyl)-6-fluorobenzaldehyde or 2-(4-ethoxy-2-methylphenyl)-6-fluorobenzoic acid.
Reduction: Formation of 2-(4-ethoxy-2-methylphenyl)-6-fluorobenzyl alcohol.
Substitution: Formation of derivatives with substituted nucleophiles.
Scientific Research Applications
2-(4-Ethoxy-2-methylphenyl)-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-2-methylphenyl)-6-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the ethoxy and methyl groups can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-2-methylphenylboronic acid
- 4-Methoxy-2-methylphenylboronic acid
- 4-Ethoxy-2-formylphenylboronic acid
Uniqueness
2-(4-Ethoxy-2-methylphenyl)-6-fluorobenzoic acid is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the fluorine atom, in particular, can significantly alter the compound’s reactivity and interaction with biological targets compared to its non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
